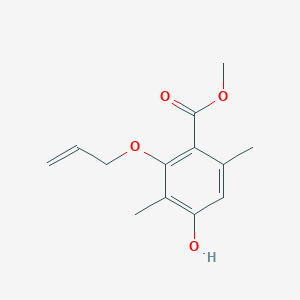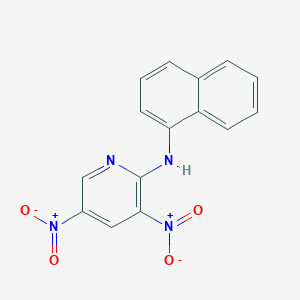
N-benzyl-4-(4-chlorophenyl)-2-hydroxy-4-oxo-2-butenamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-4-(4-chlorophenyl)-2-hydroxy-4-oxo-2-butenamide, also known as BCOP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
N-benzyl-4-(4-chlorophenyl)-2-hydroxy-4-oxo-2-butenamide has been studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, N-benzyl-4-(4-chlorophenyl)-2-hydroxy-4-oxo-2-butenamide has been shown to have anti-inflammatory and anticancer properties. It has also been studied for its potential use as a drug delivery system. In agriculture, N-benzyl-4-(4-chlorophenyl)-2-hydroxy-4-oxo-2-butenamide has been investigated for its potential use as a pesticide. In material science, N-benzyl-4-(4-chlorophenyl)-2-hydroxy-4-oxo-2-butenamide has been studied for its potential use in the synthesis of novel materials.
Wirkmechanismus
The mechanism of action of N-benzyl-4-(4-chlorophenyl)-2-hydroxy-4-oxo-2-butenamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and the induction of apoptosis in cancer cells. N-benzyl-4-(4-chlorophenyl)-2-hydroxy-4-oxo-2-butenamide has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N-benzyl-4-(4-chlorophenyl)-2-hydroxy-4-oxo-2-butenamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that N-benzyl-4-(4-chlorophenyl)-2-hydroxy-4-oxo-2-butenamide can induce apoptosis in cancer cells and inhibit the growth of certain cancer cell lines. N-benzyl-4-(4-chlorophenyl)-2-hydroxy-4-oxo-2-butenamide has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, N-benzyl-4-(4-chlorophenyl)-2-hydroxy-4-oxo-2-butenamide has been studied for its potential use as a drug delivery system.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-benzyl-4-(4-chlorophenyl)-2-hydroxy-4-oxo-2-butenamide is that it is relatively easy to synthesize and purify. It also has a wide range of potential applications in various fields. However, one limitation of N-benzyl-4-(4-chlorophenyl)-2-hydroxy-4-oxo-2-butenamide is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in certain applications.
Zukünftige Richtungen
There are several future directions for research on N-benzyl-4-(4-chlorophenyl)-2-hydroxy-4-oxo-2-butenamide. One area of research is to further investigate its mechanism of action and optimize its use in medicine and agriculture. Another area of research is to explore its potential use in material science and nanotechnology. Additionally, more studies are needed to evaluate the safety and toxicity of N-benzyl-4-(4-chlorophenyl)-2-hydroxy-4-oxo-2-butenamide in vivo.
Synthesemethoden
N-benzyl-4-(4-chlorophenyl)-2-hydroxy-4-oxo-2-butenamide can be synthesized through a multistep process that involves the reaction of 4-chlorobenzaldehyde with benzylamine to form N-benzyl-4-chlorobenzylamine. This intermediate compound is then reacted with 2-hydroxy-4-oxo-2-butenamide to produce N-benzyl-4-(4-chlorophenyl)-2-hydroxy-4-oxo-2-butenamide.
Eigenschaften
IUPAC Name |
(Z)-N-benzyl-4-(4-chlorophenyl)-4-hydroxy-2-oxobut-3-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO3/c18-14-8-6-13(7-9-14)15(20)10-16(21)17(22)19-11-12-4-2-1-3-5-12/h1-10,20H,11H2,(H,19,22)/b15-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPMALURGKRATDC-GDNBJRDFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C(=O)C=C(C2=CC=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CNC(=O)C(=O)/C=C(/C2=CC=C(C=C2)Cl)\O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3Z)-N-benzyl-4-(4-chlorophenyl)-4-hydroxy-2-oxobut-3-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 3-(4-cyanobenzyl)-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5059997.png)
![4-benzyl-8-tert-butyl-1-mercapto-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B5059999.png)
![2,4-bis[(4-bromo-2,3,5,6-tetramethylbenzyl)oxy]benzaldehyde](/img/structure/B5060015.png)
![2-(4-methoxyphenyl)-N-[(1-methyl-4-piperidinyl)methyl]-N-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B5060023.png)
![4-{4-[(3,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5060031.png)



![6-(3-fluorophenyl)-N-(trans-4-hydroxycyclohexyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5060049.png)


![N-[4-chloro-3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-ethoxybenzamide](/img/structure/B5060085.png)
![ethyl 4-[4-(methoxycarbonyl)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5060088.png)
![N-[(9-ethyl-9H-carbazol-3-yl)methyl]-2-(methylthio)aniline](/img/structure/B5060109.png)